2-Bromo-4-(3,4-dichlorophenyl)thiazole
Overview
Description
2-Bromo-4-(3,4-dichlorophenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with bromine at the 2-position and a 3,4-dichlorophenyl group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . These activities suggest that 2-Bromo-4-(3,4-dichlorophenyl)thiazole may interact with multiple targets in the body.
Mode of Action
It is known that the biological activity of thiazole derivatives can be influenced by the substituents on the thiazole ring . For instance, Moradi et al. have reported three possible orientations of the thiazole ring towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-(3,4-dichlorophenyl)thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit antifungal, antibacterial, and anticancer activities . These interactions often involve binding to active sites of enzymes or receptors, thereby modulating their activity. The compound’s ability to form stable complexes with metal ions also contributes to its biochemical properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating their function. For instance, it has been shown to inhibit certain kinases, leading to the disruption of signaling pathways essential for cell survival . Additionally, this compound can interact with DNA, causing changes in gene expression and leading to cellular effects such as apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions . Threshold effects have also been reported, where a minimum effective dose is required to achieve the desired biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3,4-dichlorophenyl)thiazole typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3,4-dichlorophenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-4-(3,4-dichlorophenyl)thiazole derivatives .
Scientific Research Applications
2-Bromo-4-(3,4-dichlorophenyl)thiazole has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-phenylthiazole: Similar structure but lacks the dichlorophenyl group, which may result in different biological activities.
4-(4-Bromophenyl)thiazole-2-amine: Contains a bromophenyl group instead of a dichlorophenyl group, leading to variations in its chemical reactivity and biological properties.
Uniqueness
2-Bromo-4-(3,4-dichlorophenyl)thiazole is unique due to the presence of both bromine and dichlorophenyl substituents, which can significantly influence its chemical and biological properties. These substituents may enhance its potency and selectivity in various applications compared to other thiazole derivatives .
Properties
IUPAC Name |
2-bromo-4-(3,4-dichlorophenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2NS/c10-9-13-8(4-14-9)5-1-2-6(11)7(12)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDJPQSBEIJGLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743576 | |
Record name | 2-Bromo-4-(3,4-dichlorophenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412923-60-5 | |
Record name | 2-Bromo-4-(3,4-dichlorophenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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